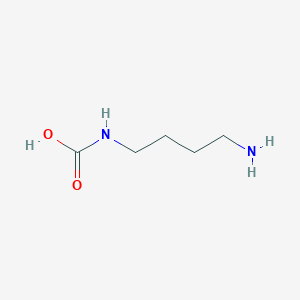
(4-Aminobutyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobutyl)carbamic acid is an organic compound with the molecular formula C5H12N2O2. It is a derivative of carbamic acid, featuring an aminobutyl group attached to the carbamic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutyl)carbamic acid typically involves the reaction of 1,4-diaminobutane with carbon dioxide under controlled conditions. One common method includes the use of tert-butyl N-(4-aminobutyl)carbamate as an intermediate. This intermediate is then deprotected to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: (4-Aminobutyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where the amino or carbamic groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or other electrophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction could produce primary amines .
Scientific Research Applications
(4-Aminobutyl)carbamic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives .
Mechanism of Action
The mechanism of action of (4-Aminobutyl)carbamic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Carbamic Acid: The parent compound, with a simpler structure.
N-(4-aminobutyl)carbamic acid tert-butyl ester: A related compound used as an intermediate in synthesis.
4-ammoniobutylcarbamate: Another derivative with similar properties
Uniqueness: (4-Aminobutyl)carbamic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its aminobutyl group provides additional functionality compared to simpler carbamic acid derivatives .
Properties
CAS No. |
85056-34-4 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-aminobutylcarbamic acid |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4-7-5(8)9/h7H,1-4,6H2,(H,8,9) |
InChI Key |
WGPZNNKPLJPQAL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B15213083.png)
![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
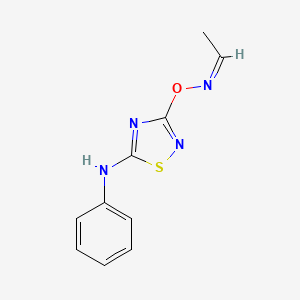
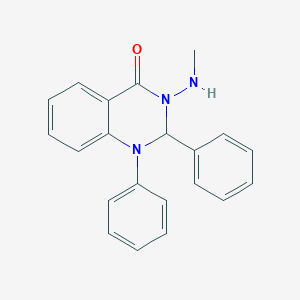
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one](/img/structure/B15213113.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)
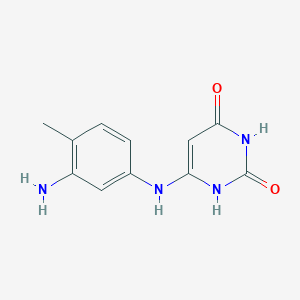

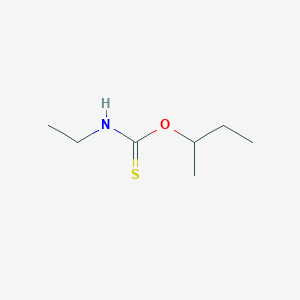
![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
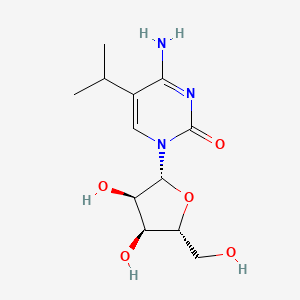
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)
